molecular formula C9H9FN4 B15296652 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B15296652
M. Wt: 192.19 g/mol
InChI Key: RMHXBNLLMASVAR-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-fluoroaniline with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a fluorophenyl group and a triazole ring. This combination can impart unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-6-12-9(11)14(13-6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,12,13)

InChI Key

RMHXBNLLMASVAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)N)C2=CC(=CC=C2)F

Origin of Product

United States

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